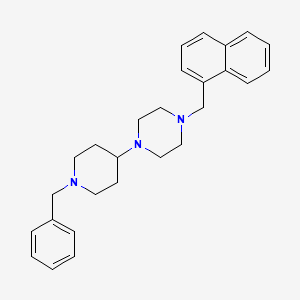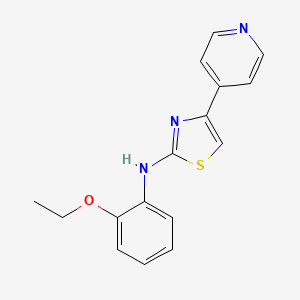
1-(1-benzyl-4-piperidinyl)-4-(1-naphthylmethyl)piperazine
Übersicht
Beschreibung
1-(1-benzyl-4-piperidinyl)-4-(1-naphthylmethyl)piperazine, also known as BZP-NAP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive substance that has been used recreationally as a party drug. However, in recent years, BZP-NAP has gained attention in the scientific community due to its potential therapeutic applications.
Wirkmechanismus
1-(1-benzyl-4-piperidinyl)-4-(1-naphthylmethyl)piperazine acts as a dopamine and serotonin reuptake inhibitor, which increases the levels of these neurotransmitters in the brain. This leads to an increase in the activity of the reward pathway, which is associated with feelings of pleasure and motivation. This compound also has an affinity for other receptors, such as the alpha-adrenergic and histamine receptors, which may contribute to its effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the release of dopamine and serotonin in the brain, which leads to an increase in the activity of the reward pathway. This can result in feelings of euphoria, increased energy, and heightened sociability. This compound also increases heart rate and blood pressure, which can be dangerous in high doses.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1-benzyl-4-piperidinyl)-4-(1-naphthylmethyl)piperazine has several advantages for laboratory experiments. It is easy to synthesize and has a well-defined chemical structure, which makes it easy to study. This compound also has a high affinity for dopamine and serotonin receptors, which makes it a useful tool for studying the function of these receptors. However, this compound also has limitations. It is a psychoactive substance, which means that it can be dangerous to handle and may require special precautions. Additionally, its effects on the brain are complex and not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(1-benzyl-4-piperidinyl)-4-(1-naphthylmethyl)piperazine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and addiction. Studies have shown that this compound has antidepressant and anti-addictive effects in animal models, but more research is needed to determine its safety and efficacy in humans. Another area of interest is the development of new compounds that are based on the structure of this compound but have improved therapeutic properties. These compounds may have potential as treatments for a variety of neurological and psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
1-(1-benzyl-4-piperidinyl)-4-(1-naphthylmethyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and psychiatry. Studies have shown that this compound has an affinity for dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. This suggests that this compound may have potential as a treatment for psychiatric disorders such as depression and addiction.
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-(naphthalen-1-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N3/c1-2-7-23(8-3-1)21-28-15-13-26(14-16-28)30-19-17-29(18-20-30)22-25-11-6-10-24-9-4-5-12-27(24)25/h1-12,26H,13-22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXSXUQZVIBCIDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)CC3=CC=CC4=CC=CC=C43)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-chlorophenyl)-N-[2-(4-chlorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3942910.png)


![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]-N-(4-isopropoxybenzyl)propanamide](/img/structure/B3942935.png)

![3,4,8-trimethyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B3942950.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B3942960.png)
![4-[(1-{1-[(2-methyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]-2-piperazinone bis(trifluoroacetate)](/img/structure/B3942961.png)



![17-(1,3-thiazol-2-yl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,10,12-pentaene-16,18-dione](/img/structure/B3942999.png)
